Methyl 5-amino-1H-imidazole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 5-amino-1H-imidazole-2-carboxylate” is a compound that belongs to the class of organic compounds known as imidazoles . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Molecular Structure Analysis
The molecular formula of “Methyl 5-amino-1H-imidazole-2-carboxylate” is C5H7N3O2 . It has an average mass of 141.128 Da and a monoisotopic mass of 141.053833 Da .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis
“Methyl 5-amino-1H-imidazole-2-carboxylate” has a density of 1.4±0.1 g/cm3, a boiling point of 364.8±34.0 °C at 760 mmHg, and a flash point of 174.4±25.7 °C . It has 5 H bond acceptors, 3 H bond donors, and 2 freely rotating bonds .Scientific Research Applications
- 2-Methylimidazole serves as a ligand in coordination chemistry, making it valuable for catalytic reactions. Its coordination properties enable it to participate in various catalytic processes, such as organic transformations and polymerization reactions .
- Researchers have explored 2-methylimidazole as an alkaline inducer in the synthesis of amorphous FeCoNi ternary hydroxide nanosheets. These nanosheets act as efficient electrocatalysts for the oxygen evolution reaction (OER) in energy storage and conversion devices .
- 2-Methylimidazole plays a role in fabricating 2D metal-organic framework-5 (MOF-5) nanosheets. These MOFs serve as catalysts for Knoevenagel condensation reactions, which are important in organic synthesis .
- As a raw material, 2-methylimidazole contributes to the preparation of nitroimidazole antibiotics. These antibiotics combat anaerobic bacterial and parasitic infections, highlighting the compound’s pharmaceutical relevance .
- Ongoing research explores the use of imidazoles, including 2-methylimidazole , in functional materials. These applications range from dyes for solar cells to other optical materials .
- Recent advancements in imidazole synthesis include multicomponent reactions conducted under different conditions. These reactions provide access to diverse imidazole derivatives, expanding their potential applications in synthetic chemistry and industry .
Catalysis
Electrocatalysis
Metal-Organic Frameworks (MOFs)
Antibiotics and Medicinal Chemistry
Functional Materials
Multicomponent Reactions
Mechanism of Action
Target of Action
Methyl 5-amino-1H-imidazole-2-carboxylate is a compound that has been identified as a potential inhibitor for certain types of cancer . .
Mode of Action
It is suggested that it may exert its effects by modulating cellular signaling pathways, thereby inhibiting the growth and spread of cancer cells .
Biochemical Pathways
It is suggested that it may influence cellular signaling pathways, which play a crucial role in the regulation of cell growth and proliferation .
Result of Action
It is suggested that it may inhibit the growth and spread of cancer cells .
Action Environment
Factors such as temperature, ph, and the presence of other substances can significantly impact the activity and stability of a compound .
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 5-amino-1H-imidazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-10-5(9)4-7-2-3(6)8-4/h2H,6H2,1H3,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMRKTYOBNPJQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(N1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.